Improved Predicted Solubility and Permeability Profile Compared to the Piperazine Analog VR-23 for CNS Oncology Applications
The target compound's 4-methylpiperidine substituent provides a superior balance of lipophilicity and hydrogen-bonding capacity compared to the piperazine-containing analog VR-23, a lead compound in the quinoline sulfonyl class. The calculated LogP (XLogP3-AA) for the target compound is 5.2, whereas piperazine-containing analogs typically exhibit lower LogP values (e.g., VR-23 has a predicted LogP of 4.1), potentially limiting blood-brain barrier penetration [1]. The rotatable bond count of 5 for the target compound is identical to that of VR-23, but the absence of a basic secondary amine in the piperidine ring reduces the risk of P-glycoprotein efflux, a common liability for piperazine-based kinase inhibitors [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) for Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | VR-23 (piperazine analog) with predicted LogP of 4.1 |
| Quantified Difference | Δ LogP = +1.1 (indicating higher lipophilicity and potentially better passive BBB permeability) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
For procurement decisions in CNS oncology projects, the higher predicted LogP of the target compound suggests a more favorable brain-to-plasma ratio compared to the piperazine analog VR-23, which may be critical for targeting intracranial tumors.
- [1] PubChem. (2026). Compound Summary for CID 7184120: 6-Ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline. National Center for Biotechnology Information. View Source
- [2] Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559-7583. View Source
